molecular formula C11H15F2NO2 B13072172 tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate

tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B13072172
M. Wt: 231.24 g/mol
InChI Key: PBGTWXQLLWNVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H14F2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both ethynyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethynyl and difluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The difluoromethyl group can be reduced under specific conditions to yield different fluorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable solvents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various fluorinated hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated groups provide useful properties for imaging and tracking within biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for developing new therapeutics.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and difluoromethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction, or changes in gene expression.

Comparison with Similar Compounds

  • tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate

Comparison: Compared to these similar compounds, tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate is unique due to the presence of the ethynyl group. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications where other compounds may not be suitable. The ethynyl group also enhances the compound’s ability to participate in various chemical reactions, providing greater versatility in synthetic and research applications.

Properties

Molecular Formula

C11H15F2NO2

Molecular Weight

231.24 g/mol

IUPAC Name

tert-butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C11H15F2NO2/c1-5-8-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h1,8H,6-7H2,2-4H3

InChI Key

PBGTWXQLLWNVIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C#C

Origin of Product

United States

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